

Thermochemical Properties of Isonicotinic Acid N-Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isonicotinic acid N-oxide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **isonicotinic acid N-oxide** (also known as 4-pyridinecarboxylic acid, 1-oxide). The information is compiled from established chemical databases and relevant scientific literature to support research and development activities where this compound is of interest.

Core Thermochemical Data

Isonicotinic acid N-oxide (CAS RN: 13602-12-5) is a derivative of pyridine with the molecular formula $C_6H_5NO_3$ and a molecular weight of 139.11 g/mol. The following table summarizes the key quantitative thermochemical data that has been experimentally determined for this compound.

Thermochemical Property	Symbol	Value	Units	Reference
Standard Molar Enthalpy of Sublimation	$\Delta H_{\text{sub}\,0}$	136.1 ± 1.2	kJ/mol	[Ribeiro da Silva, M.A.V. (1998)][1]
Standard Molar Enthalpy of Combustion	$\Delta H_{\text{c}\,0}$	Data not available in searched sources	kJ/mol	Referenced in Ribeiro da Silva, M.A.V. (1998)
Standard Molar Enthalpy of Formation	$\Delta H_{\text{f}\,0}$	Data not available in searched sources	kJ/mol	Derived from $\Delta H_{\text{c}\,0}$ in Ribeiro da Silva (1998)
Molar Heat Capacity	$C_{\text{p,m}}$	Data not available in searched sources	J/(mol·K)	-

Note: The standard molar enthalpy of combustion and formation are cited to be determined in the work of Ribeiro da Silva (1998), however, the specific numerical values were not available in the publicly accessible search results. Researchers are encouraged to consult the original publication for these data points.

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data of **isonicotinic acid N-oxide** are not explicitly available in the searched literature. However, based on the methods reported for analogous pyridine N-oxide derivatives, the following experimental procedures are highly probable to have been used.

Determination of Enthalpy of Sublimation (Knudsen Effusion Method)

The enthalpy of sublimation of pyridine N-oxide derivatives has been determined using the Knudsen effusion method with mass spectrometric control of the vapor composition.[2][3]

Methodology:

- Sample Preparation: A high-purity sample of **isonicotinic acid N-oxide** is placed in a Knudsen effusion cell. The cell is a small, thermostated container with a small orifice.
- High Vacuum: The cell is placed in a high-vacuum chamber of a mass spectrometer.
- Heating and Effusion: The cell is heated to a series of precisely controlled temperatures, causing the sample to sublime and effuse through the orifice.
- Mass Spectrometric Detection: The effusing vapor is ionized, and the ion currents of the parent molecular ion are measured as a function of temperature.
- Data Analysis: The Clausius-Clapeyron equation is applied to the temperature dependence of the ion currents to determine the enthalpy of sublimation. The relationship is expressed as:

$$d(\ln(p))/d(1/T) = - \Delta H_{\text{sub}}/R$$

where p is the vapor pressure (proportional to the ion current), T is the absolute temperature, and R is the ideal gas constant.

Determination of Enthalpy of Combustion (Static Bomb Calorimetry)

The standard enthalpy of combustion of organic nitrogen compounds is typically determined using a static bomb calorimeter.

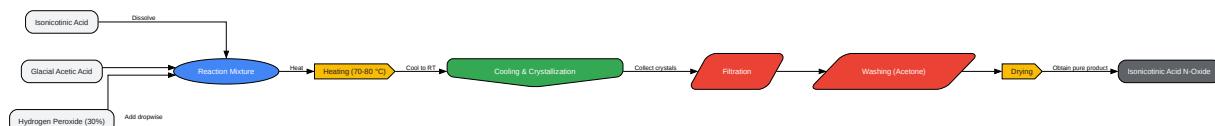
Methodology:

- Sample Preparation: A precisely weighed pellet of **isonicotinic acid N-oxide** is placed in a crucible within a combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

- Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.
- Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in a constant-temperature jacket.
- Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer.
- Correction for Heat Exchange: Corrections are made for heat exchange between the calorimeter and its surroundings.
- Analysis of Combustion Products: The final contents of the bomb are analyzed to determine the extent of nitric acid formation.
- Calculation: The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid). The standard enthalpy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with appropriate corrections for the formation of nitric acid and the standard states of the reactants and products.

Synthesis Workflow

Isonicotinic acid N-oxide can be synthesized from isonicotinic acid. The following diagram illustrates a typical laboratory-scale synthesis workflow.

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